molecular formula C9H8BrCl B1291775 3-(4-Bromophenyl)-2-chloro-1-propene CAS No. 485320-33-0

3-(4-Bromophenyl)-2-chloro-1-propene

Cat. No. B1291775
CAS RN: 485320-33-0
M. Wt: 231.51 g/mol
InChI Key: PMGYVIRDWUKCSH-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-2-chloro-1-propene is a halogenated compound that is of interest in various chemical syntheses. The presence of bromine and chlorine atoms on the aromatic ring and propene chain respectively, makes it a versatile intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of halogenated dienes, which are structurally related to this compound, can be achieved through gold-catalyzed rearrangement of propargylic carboxylates. This method is highly diastereoselective and leverages the halogen atom at the alkyne terminus to promote a 1,2-acyloxy migration, leading to the formation of 1-bromo/chloro-2-carboxy-1,3-dienes .

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been characterized using various spectroscopic techniques and density functional theory (DFT). For instance, the structural confirmation of 1-(4-Bromophenyl)-3-(2-chloro-6-fluorophenyl) prop-2-en-1-one, a compound with a similar halogenated framework, was performed using FTIR, proton NMR, UV-Visible spectroscopy, and compared with DFT results .

Chemical Reactions Analysis

Halogenated compounds like this compound are reactive intermediates that can participate in various chemical reactions. The diene products synthesized from related compounds have been shown to engage in Diels-Alder and cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules .

Physical and Chemical Properties Analysis

The physical properties such as decomposition and melting points of related halogenated compounds can be determined using techniques like TGA & DTA. Additionally, DFT studies, including HOMO-LUMO analysis, provide insights into the chemical properties and reactivity of these molecules. Time-dependent DFT calculations can further elucidate the electronic properties of such compounds .

Safety and Hazards

The safety data sheet for “3-(4-Bromophenyl)propionic acid” indicates that it is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is also harmful if swallowed .

Future Directions

The future directions for similar compounds have been discussed. For example, “3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole” was suggested as a new molecular building block for side-chain liquid crystal oligomers and polymers .

properties

IUPAC Name

1-bromo-4-(2-chloroprop-2-enyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrCl/c1-7(11)6-8-2-4-9(10)5-3-8/h2-5H,1,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMGYVIRDWUKCSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=CC=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641103
Record name 1-Bromo-4-(2-chloroprop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

485320-33-0
Record name 1-Bromo-4-(2-chloroprop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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